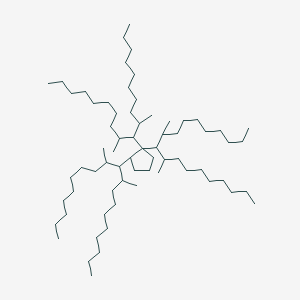
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane is a complex organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This particular compound features a cyclopentane ring substituted with three long-chain alkyl groups, each containing multiple methyl branches. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane typically involves multi-step organic reactions. The process begins with the preparation of the long-chain alkyl groups, which are then attached to the cyclopentane ring through a series of substitution reactions. Common reagents used in these reactions include alkyl halides and strong bases, which facilitate the formation of carbon-carbon bonds under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process requires precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. Catalysts may also be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: The alkyl groups on the cyclopentane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can introduce new functional groups onto the cyclopentane ring.
Scientific Research Applications
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane has several applications in scientific research:
Chemistry: The compound is used as a model system to study the reactivity and properties of substituted cycloalkanes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in pharmaceutical formulations.
Industry: The compound’s stability and hydrophobic nature make it suitable for use in lubricants, coatings, and other industrial applications.
Mechanism of Action
The mechanism by which 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane exerts its effects depends on its specific application. In biological systems, the compound may interact with cell membranes or proteins, influencing their structure and function. The long alkyl chains can insert into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the cyclopentane ring may engage in specific interactions with molecular targets, modulating their activity.
Comparison with Similar Compounds
Cyclopentane: A simpler cycloalkane with no substituents, used as a solvent and in chemical synthesis.
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclohexane: A similar compound with a cyclohexane ring instead of cyclopentane, exhibiting different physical and chemical properties.
1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclobutane: Another analog with a cyclobutane ring, used for comparative studies in reactivity and stability.
Uniqueness: 1,1,2-Tris(9,11-dimethylnonadecan-10-YL)cyclopentane is unique due to its specific ring size and the presence of three long-chain alkyl groups. This combination imparts distinct steric and electronic effects, influencing its reactivity and interactions with other molecules. The compound’s structure also provides a valuable framework for studying the effects of ring size and substitution patterns on the properties of cycloalkanes.
Properties
CAS No. |
137077-18-0 |
|---|---|
Molecular Formula |
C68H136 |
Molecular Weight |
953.8 g/mol |
IUPAC Name |
1,1,2-tris(9,11-dimethylnonadecan-10-yl)cyclopentane |
InChI |
InChI=1S/C68H136/c1-13-19-25-31-37-43-50-58(7)65(59(8)51-44-38-32-26-20-14-2)64-56-49-57-68(64,66(60(9)52-45-39-33-27-21-15-3)61(10)53-46-40-34-28-22-16-4)67(62(11)54-47-41-35-29-23-17-5)63(12)55-48-42-36-30-24-18-6/h58-67H,13-57H2,1-12H3 |
InChI Key |
OOQDESJYCMXRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)C(C1CCCC1(C(C(C)CCCCCCCC)C(C)CCCCCCCC)C(C(C)CCCCCCCC)C(C)CCCCCCCC)C(C)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















